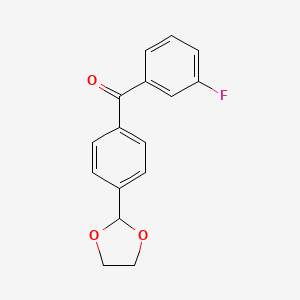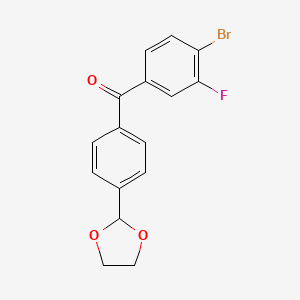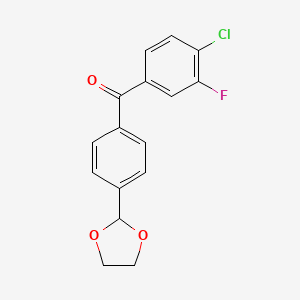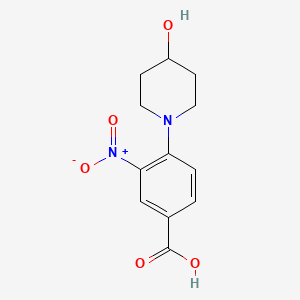
Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone (CPDK) is an organic compound with a broad range of applications in the scientific research field. The compound is primarily used in the synthesis of several compounds, and its mechanism of action as well as its biochemical and physiological effects are of great interest to researchers. In
科学的研究の応用
Synthesis and Polymerization Applications
Synthesis of Monoprotected 1,4-Diketones Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is involved in the synthesis of monoprotected 1,4-diketones, leveraging photosensitized hydrogen abstraction and trapping by α,β-unsaturated ketones. This method is particularly effective with cyclic enones and offers an alternative for synthesizing 1,4-diketones via radicals, presenting a higher yield compared to thermal initiation (Mosca, Fagnoni, Mella, & Albini, 2001).
Catalyzed Cycloaddition for Cyclopentane Compounds The compound also undergoes oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate in Ni(0)-catalyzed cycloaddition. This process is crucial for producing cyclopentane compounds with carbonyl substituents at the 1,3-position (Ogoshi, Nagata, & Kurosawa, 2006).
Photoinitiated Cationic Polymerization Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is used in the synthesis of substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes. These compounds undergo photoinitiated cationic polymerization, leading to the formation of polyether ketones without any observable ring-opening polymerization of the cyclopropane ring. This process has practical applications in creating materials with specific properties and a controlled degree of polymerization (Al-Doaiss, Klemm, Stadermann, & Moszner, 2001).
Chemical Synthesis and Transformation
Sulfonation and Ring Opening Reactions Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone also plays a role in sulfonation reactions and the formation of various sulfonic acid derivatives. This is evidenced by its reaction with sulfur trioxide, leading to the formation of 1-benzoyl-1,3-propanesultone and subsequent conversion into potassium hydroxypropanesulfonates upon aqueous alkaline work-up. Such reactions are vital in creating specific organic compounds with potential applications in various chemical industries (Ansink & Cerfontain, 1995).
Acid-Catalyzed Ring Opening for Synthesis of Cyclopentanone Derivatives The compound is also involved in acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, aiding the production of cyclopentanone or cyclohexenone derivatives. This process is crucial for synthesizing a variety of complex molecules, demonstrating the compound's versatility in chemical synthesis (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Safety and Hazards
The safety data sheet for a similar compound, cyclopropyl phenyl ketone, indicates that it is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJOJACFMQMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645141 |
Source


|
| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone | |
CAS RN |
898760-84-4 |
Source


|
| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)











![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)
![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)